N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide
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Overview
Description
N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two 3,4-dimethoxyphenyl groups attached to an oxamide backbone through imine linkages, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and oxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The imine linkages in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties, as it can interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide involves its interaction with molecular targets through its imine and oxamide functional groups. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(3,4-diethoxyphenyl)methylideneamino]oxamide: Similar structure with ethoxy groups instead of methoxy groups.
N,N’-bis[(2-hydroxyphenyl)methylideneamino]oxamide: Contains hydroxy groups, leading to different chemical properties and reactivity.
Uniqueness
N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide is unique due to its specific substitution pattern with methoxy groups, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and stability.
Properties
CAS No. |
6624-36-8 |
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Molecular Formula |
C20H22N4O6 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C20H22N4O6/c1-27-15-7-5-13(9-17(15)29-3)11-21-23-19(25)20(26)24-22-12-14-6-8-16(28-2)18(10-14)30-4/h5-12H,1-4H3,(H,23,25)(H,24,26)/b21-11-,22-12- |
InChI Key |
ROEMVDFZWVQMFZ-IINORCHSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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